molecular formula C13H15N7O2S2 B2524789 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 891132-06-2

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2524789
CAS No.: 891132-06-2
M. Wt: 365.43
InChI Key: DGMGRRIBUOQPFZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a [1,2,4]triazolo[4,3-a]pyrimidine ring and a 1,3,4-thiadiazole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using a combination of spectroscopic techniques, including 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of heterocyclic rings and polar functional groups can affect a compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various heterocyclic compounds incorporating thiadiazole moieties, exploring their potential biological activities. For instance, Fadda et al. (2017) developed new heterocycles, such as pyrrole, pyridine, and triazolopyrimidines, using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor, and assessed their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial and Anticancer Applications

Abdelhamid et al. (2016) focused on the synthesis of 3-heteroarylindoles, potentially as anticancer agents, by reacting hydrazonoyl halides with various precursors, including those related to triazolopyrimidinones, and evaluated their efficacy against the MCF-7 human breast carcinoma cell line, highlighting the compound's relevance in cancer research (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).

Synthesis Methodologies

Kanno et al. (1991) described a methodology for synthesizing derivatives of 2,3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one, showcasing the versatility of reactions involving compounds similar to the query chemical, and providing insights into synthetic strategies for related heterocyclic compounds (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).

Fungicidal and Insecticidal Activities

Research by Xin (2009) on the synthesis of triazolopyrimidine-thiadiazole diheterocyclic compounds, starting from similar triazolopyrimidines, revealed significant fungicidal activities against various pathogens, indicating the potential agricultural applications of these compounds (Zhou Xin, 2009).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many compounds containing a [1,2,4]triazolo[4,3-a]pyrimidine ring or a 1,3,4-thiadiazole ring have been found to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Some compounds with similar structures have been found to be relatively stable and insensitive to impact, friction, and electrostatic discharge .

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O2S2/c1-4-9-16-18-12(24-9)14-8(21)5-23-13-19-17-11-15-10(22)6(2)7(3)20(11)13/h4-5H2,1-3H3,(H,14,18,21)(H,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMGRRIBUOQPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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